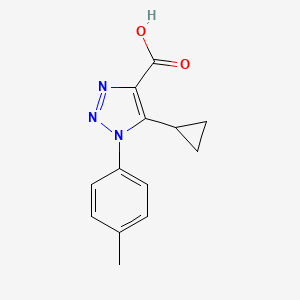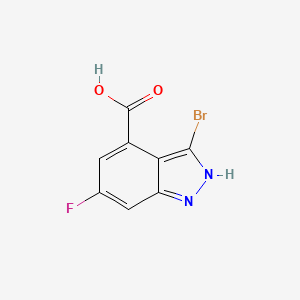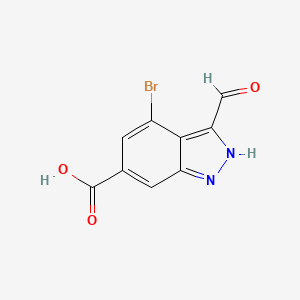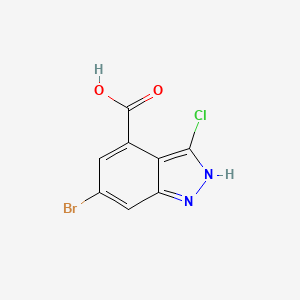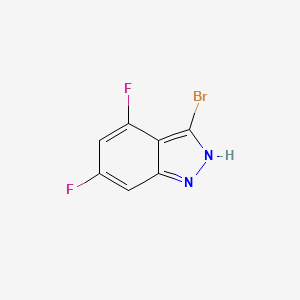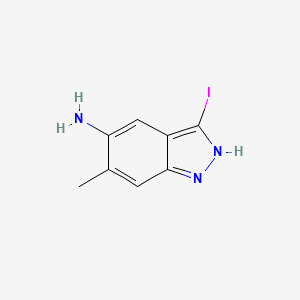
3-ヨード-6-メチル-1H-インダゾール-5-アミン
説明
The compound "3-Iodo-6-methyl-1H-indazol-5-amine" is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse pharmacological activities and their applications in medicinal chemistry. Although the provided papers do not directly discuss "3-Iodo-6-methyl-1H-indazol-5-amine," they do provide insights into the synthesis, structure, and biological activities of related indazole compounds, which can be extrapolated to understand the potential characteristics of the compound .
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-1,2,4-triazol-3-amines is described as a metal- and oxidant-free three-component desulfurization and deamination condensation process, which could potentially be adapted for the synthesis of indazole analogs . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves a condensation reaction, which is a common strategy in the synthesis of indazole derivatives . These methods highlight the versatility and environmental friendliness of current synthetic approaches to indazole compounds.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions that stabilize their conformation. For example, the crystal structure of a triazole-pyrimidine hybrid molecule shows intramolecular hydrogen bonding and a supramolecular chain formation in the crystal lattice . These structural features are crucial for the biological activity and could be relevant for "3-Iodo-6-methyl-1H-indazol-5-amine" as well.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups, for instance, allows for further functionalization through reactions such as acylation, alkylation, or condensation with other pharmacophores. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the iodo and methyl groups in "3-Iodo-6-methyl-1H-indazol-5-amine" can affect these properties. For example, the introduction of a halogen can increase the compound's molecular weight and potentially its lipophilicity, which is an important factor in drug design. The chemical properties, such as acidity or basicity, can also be deduced from the functional groups present in the molecule .
科学的研究の応用
抗腫瘍活性
3-ヨード-6-メチル-1H-インダゾール-5-アミン: は、がん治療における可能性について研究されています。 この化合物の誘導体は、肺がん、慢性骨髄性白血病、前立腺がん、肝細胞がんなど、様々なヒトがん細胞株の増殖を阻害する有望な結果を示しています . 例えば、特定の誘導体は、正常細胞よりもがん細胞に対して選択的な細胞毒性を示しており、効果的で低毒性の抗がん剤を開発する可能性を示唆しています .
アポトーシス誘導
研究によると、3-ヨード-6-メチル-1H-インダゾール-5-アミンの誘導体は、がん細胞でアポトーシスを誘導する可能性があります。これは、プログラムされた細胞死をもたらし、腫瘍の増殖を抑制するため、抗がん剤にとって重要なメカニズムです。 これらの化合物は、Bcl2ファミリーメンバーやp53/MDM2経路を阻害することによって、アポトーシスと細胞周期に影響を与える可能性があります .
細胞周期停止
いくつかの研究では、3-ヨード-6-メチル-1H-インダゾール-5-アミンの誘導体は、腫瘍細胞株において細胞周期のG0–G1期を阻害することが判明しています。 この作用は、細胞の分裂と増殖を阻止し、これはがんの進行における重要なステップです .
抗菌活性
主に抗腫瘍特性について研究されていますが、3-ヨード-6-メチル-1H-インダゾール-5-アミンを含むインダゾール誘導体は、抗菌活性も有する可能性があります。 これには、様々な病原体に対する潜在的な抗菌作用が含まれ、これは新たな抗生物質の開発に役立ちます .
化学療法薬開発
この化合物の誘導体は、新規化学療法薬の開発のための足場として検討されています。 それらの高い効率と低い毒性プロファイルにより、選択性の低さや薬剤耐性など、現在の化学療法薬の限界を克服するための適切な候補となっています .
分子ハイブリダイゼーション戦略
3-ヨード-6-メチル-1H-インダゾール-5-アミン: は、生物学的活性を高めた新しい化合物を設計するための分子ハイブリダイゼーション戦略で使用されます。 異なる分子のファーマコフォアを組み合わせることで、研究者は抗腫瘍活性を改善した誘導体を作り出すことを目指しています .
がん治療のための阻害剤
この化合物の誘導体は、がん治療に使用できる阻害剤として評価されています。 それらは、p53/MDM2経路など、がん細胞の生存と増殖に関与する主要な経路を阻害する能力について試験されています .
合成薬研究
合成薬研究の一環として、3-ヨード-6-メチル-1H-インダゾール-5-アミンは、様々なインダゾール誘導体を合成するための出発物質として役立ちます。 これらの誘導体は、その後、広範囲の生物学的活性についてスクリーニングされ、新たな薬剤の発見に貢献しています .
将来の方向性
The future directions for research on “3-Iodo-6-methyl-1H-indazol-5-amine” and similar compounds could involve further exploration of their synthesis methods and potential medicinal applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .
作用機序
Target of Action
The primary target of 3-Iodo-6-methyl-1H-indazol-5-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is known to be involved in various physiological and pathological processes, including immune regulation and cancer .
Mode of Action
3-Iodo-6-methyl-1H-indazol-5-amine acts as an IDO1 inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This inhibition can lead to the suppression of IDO1 protein expression .
Biochemical Pathways
The inhibition of IDO1 affects the kynurenine pathway , which is the primary route of tryptophan catabolism . By inhibiting IDO1, 3-Iodo-6-methyl-1H-indazol-5-amine can decrease the production of kynurenine and its downstream metabolites . This can have various downstream effects, including the modulation of immune responses and the suppression of tumor growth .
Pharmacokinetics
The compound’smolecular weight (273.07 g/mol) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
The inhibition of IDO1 by 3-Iodo-6-methyl-1H-indazol-5-amine can lead to anti-proliferative activity in certain cancer cells . For example, one derivative of this compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116), with an IC50 value of 0.4 ± 0.3 mM . This compound also remarkably suppressed the IDO1 protein expression .
生化学分析
Biochemical Properties
3-Iodo-6-methyl-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Iodo-6-methyl-1H-indazol-5-amine can bind to specific proteins, altering their function and leading to changes in cellular processes .
Cellular Effects
The effects of 3-Iodo-6-methyl-1H-indazol-5-amine on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Iodo-6-methyl-1H-indazol-5-amine can induce apoptosis (programmed cell death) by activating the p53/MDM2 pathway . This compound also affects the cell cycle, leading to cell cycle arrest at specific phases, which can inhibit cell proliferation .
Molecular Mechanism
At the molecular level, 3-Iodo-6-methyl-1H-indazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, 3-Iodo-6-methyl-1H-indazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-6-methyl-1H-indazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-6-methyl-1H-indazol-5-amine remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Iodo-6-methyl-1H-indazol-5-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-6-methyl-1H-indazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound . The metabolic products of 3-Iodo-6-methyl-1H-indazol-5-amine can also influence metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 3-Iodo-6-methyl-1H-indazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . For instance, certain membrane transporters can enhance the cellular uptake of 3-Iodo-6-methyl-1H-indazol-5-amine, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of 3-Iodo-6-methyl-1H-indazol-5-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Iodo-6-methyl-1H-indazol-5-amine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
特性
IUPAC Name |
3-iodo-6-methyl-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCABMPYPIFRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646658 | |
| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-40-7 | |
| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




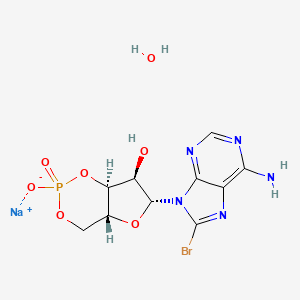
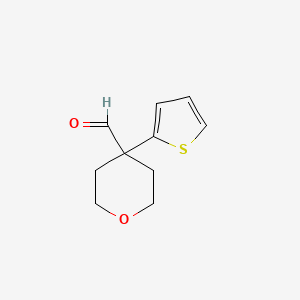
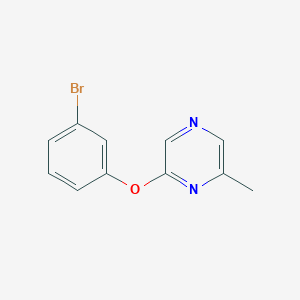
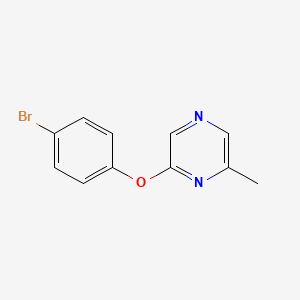
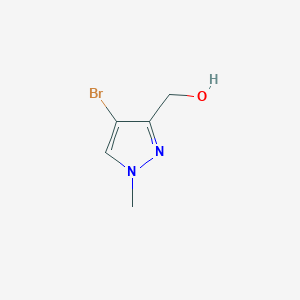
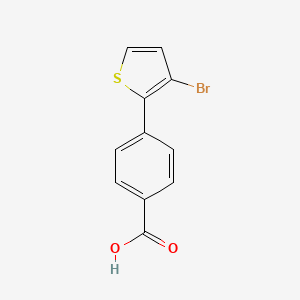
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
